

Navigating the Structural Landscape of Pyrimidine Carboxylic Acids: A Comparative Guide

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Compound of Interest

Compound Name: *5-Methylpyrimidine-2-carboxylic acid*

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this structural information, providing critical insights for drug design and materials science. This guide offers a comparative analysis of the crystallographic data for key pyrimidine carboxylic acid derivatives. While X-ray crystallography data for **5-Methylpyrimidine-2-carboxylic acid** is not publicly available in the searched crystallographic databases, we present a detailed comparison of three structurally related and significant alternatives: Pyrimidine-2-carboxylic acid, Pyrimidine-4-carboxylic acid, and Pyrimidine-5-carboxylic acid.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three pyrimidine carboxylic acid alternatives, offering a quantitative basis for comparison of their solid-state structures.

Parameter	Pyrimidine-2-carboxylic acid	Pyrimidine-4-carboxylic acid[1][2]	Pyrimidine-5-carboxylic acid
Formula	C ₅ H ₄ N ₂ O ₂	C ₅ H ₄ N ₂ O ₂	C ₅ H ₄ N ₂ O ₂
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /m	P2 ₁ /n
a (Å)	6.953(2)	7.234(2)	3.821(1)
b (Å)	6.469(2)	6.398(2)	11.583(4)
c (Å)	11.979(4)	11.503(4)	11.839(4)
α (°)	90	90	90
β (°)	103.34(3)	108.68(3)	97.58(3)
γ (°)	90	90	90
Volume (Å ³)	524.3(3)	503.9(3)	519.8(3)
Z	4	4	4
Density (calc) (g/cm ³)	1.569	1.637	1.585
R-factor	0.048	0.048	0.043

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures detailed above follows a standardized workflow. This protocol outlines the key steps involved in the structure elucidation of small organic molecules like pyrimidine carboxylic acids.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method for growing crystals of small organic molecules.

- **Solvent Selection:** A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.
- **Procedure:** The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any insoluble impurities. The filtrate is then left in a loosely covered container to allow for slow evaporation of the solvent. Over time, crystals will form as the solution becomes supersaturated.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

- **Mounting:** The crystal is typically affixed to a glass fiber or a loop with a cryo-protectant oil.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

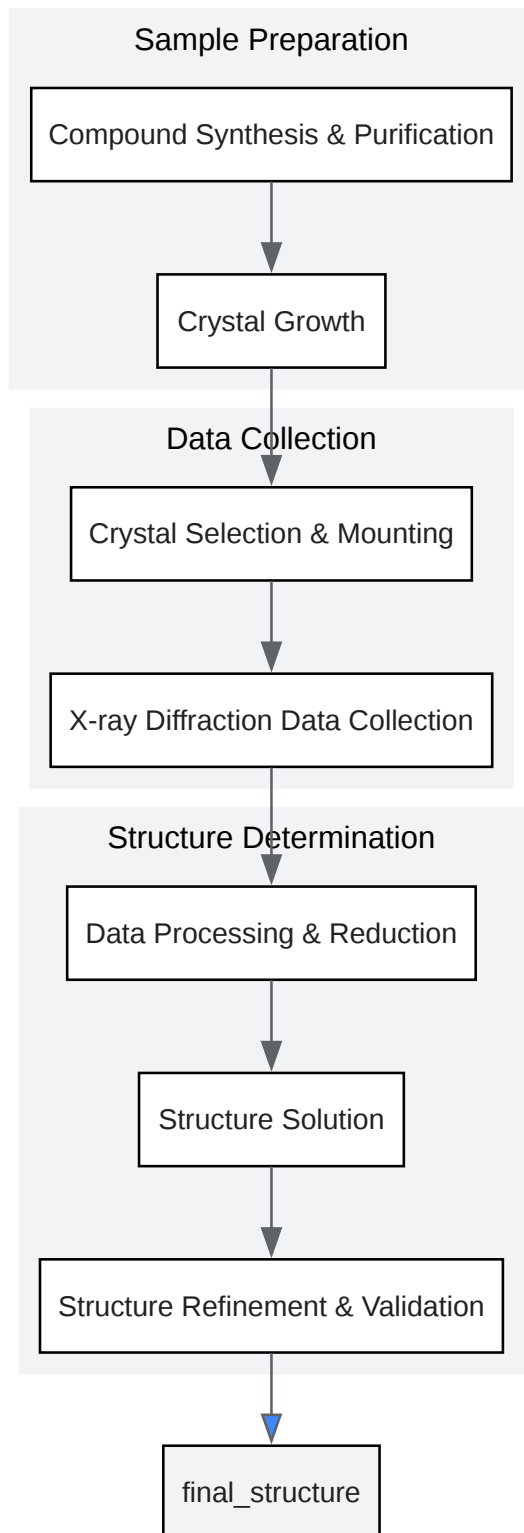
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group.

- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

Experimental Workflow for Single-Crystal X-ray Diffraction



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Caption: A flowchart outlining the major stages of a single-crystal X-ray diffraction experiment.

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References

- 1. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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